molecular formula C34H35N3O2 B1596305 3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one CAS No. 38660-35-4

3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one

Cat. No.: B1596305
CAS No.: 38660-35-4
M. Wt: 517.7 g/mol
InChI Key: IMYNRKANUSOMGU-UHFFFAOYSA-N
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Description

Isoindole derivatives are a class of compounds that have been studied for their unique properties . They are often used in the synthesis of fluorophores, which are compounds that can emit light upon being excited . Spiro compounds, such as spiro[fluorene-9,9’-xanthen], have also been studied for their potential use in optoelectronic applications .


Synthesis Analysis

Isoindole derivatives can be synthesized through the selective and sequential activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . Similarly, spiro compounds can be synthesized using the Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of their atoms and the bonds between them. The structure can influence the properties of the compounds, including their reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the activation of carbon-nitrogen triple bonds. This can lead to the formation of structurally unique fluorophores with aggregation-induced emission characteristics .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their molecular structure. For example, the solubility, fluorescence wavelengths, and efficiencies of these compounds can be modulated .

Scientific Research Applications

Corrosion Detection in Metals

One of the pivotal applications of this compound is in the development of smart coatings for the early detection of corrosion in metals such as steel and aluminum. The compound, identified in research as FD1, demonstrates a "turn-on" fluorescence response upon reacting with ferric ions produced at the anodic site during the corrosion process. This feature makes it an effective indicator for the early detection of corrosion under coatings, signaling the need for maintenance before significant damage occurs. This application not only offers a nondestructive method for monitoring metal integrity but also extends the lifespan of metal structures with its early warning capability (Augustyniak et al., 2009; Augustyniak et al., 2011).

Fluorescence Sensing for Metal Ions and pH Monitoring

The compound's unique fluorescence properties have been utilized in developing sensitive and selective sensors for detecting various metal ions, including mercury (Hg^2+) and aluminum (Al^3+). These sensors operate on a "turn-on" mechanism, where the compound's fluorescence is significantly enhanced upon binding with specific ions, allowing for easy detection of these metals even at low concentrations. This application is crucial for environmental monitoring and industrial processes where the precise detection of metal ions is necessary (Tong et al., 2014; Dhara et al., 2013).

Moreover, the compound has been used to develop chemosensors for pH monitoring, demonstrating the ability to undergo structural changes in response to acidic conditions. This "off–on" fluorescence behavior under varying pH levels makes it an effective tool for researching acidic environments and monitoring pH fluctuations in biological and chemical processes (Tian et al., 2012).

Future Directions

Future research in this area could focus on developing new synthesis methods for these compounds, exploring their potential applications, and studying their properties in more detail .

Properties

IUPAC Name

3',6'-bis(diethylamino)-2-phenylspiro[isoindole-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H35N3O2/c1-5-35(6-2)25-18-20-29-31(22-25)39-32-23-26(36(7-3)8-4)19-21-30(32)34(29)28-17-13-12-16-27(28)33(38)37(34)24-14-10-9-11-15-24/h9-23H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYNRKANUSOMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068125
Record name Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl-
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Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38660-35-4
Record name 3′,6′-Bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9′-[9H]xanthen]-3(2H)-one
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Record name 3',6'-Bis(diethylamino)-2-phenylspiro(isoindole-3,9'-xanthene)-1-one
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Record name Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl-
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Record name Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl-
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Record name 3',6'-bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9'-[9H]xanthene]-3(2H)-one
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Record name 3',6'-BIS(DIETHYLAMINO)-2-PHENYLSPIRO(ISOINDOLE-3,9'-XANTHENE)-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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